molecular formula C7H12N4O B15260571 4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B15260571
M. Wt: 168.20 g/mol
InChI Key: RKENLIDWGWQPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound featuring a pyrazolo-pyridine core with amino (-NH₂) and hydroxyl (-OH) substituents at the 4- and 3-positions, respectively, and a methyl group at the 1-position.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-amino-1-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H12N4O/c1-11-5-3-9-2-4(8)6(5)7(12)10-11/h4,9H,2-3,8H2,1H3,(H,10,12)

InChI Key

RKENLIDWGWQPEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CNC2)N)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell proliferation is a hallmark of the disease .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several pyrazolo-pyridine derivatives, differing in substituents and fused ring systems:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol Pyrazolo[3,4-c]pyridine 1-Me, 4-NH₂, 3-OH C₇H₁₀N₄O 182.19 Amino and hydroxyl groups enhance polarity and H-bonding potential -
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol Pyrazolo[3,4-c]pyridine 1-Et, 3-OH C₈H₁₃N₃O 167.21 Ethyl group increases lipophilicity
5-Amino-3-methyl-1-phenylpyrazole Pyrazole 3-Me, 5-NH₂, 1-Ph C₁₀H₁₁N₃ 173.22 Precursor for pyrazolo-pyridine synthesis
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol Isoxazolo[5,4-c]pyridine 3-OH C₆H₈N₂O₂ 140.14 GABA agonist; lacks anxiolytic effects in vivo
ClH,1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-5-carboxylic acid dihydrochloride Pyrazolo[3,4-c]pyridine 5-COOH, HCl salt C₇H₁₁Cl₂N₃O₂ 240.09 Carboxylic acid enhances water solubility

Key Observations :

  • Core Modifications : Replacement of the pyrazolo[3,4-c]pyridine core with isoxazolo[5,4-c]pyridine (as in ) abolishes benzodiazepine-like activity, emphasizing the importance of the core structure in receptor binding .

Yield Considerations :

  • Pyrazolo[3,4-b]pyridin-6-ones in and are synthesized in high purity using ionic liquids, suggesting efficient methodology for related compounds .
  • Furo[3,4-c]pyridine derivatives () show variable yields (28–58%), highlighting challenges in sterically congested systems .
Pharmacological Profiles
  • Target Compound: Hypothesized to interact with GABA or benzodiazepine receptors due to structural similarity to 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (). However, the latter failed to generalize anxiolytic effects in animal models, suggesting that minor structural changes (e.g., isoxazole vs. pyrazole) critically alter activity .
  • Ethyl Analog () : Increased lipophilicity may enhance CNS penetration but reduce aqueous solubility, limiting bioavailability.
  • Carboxylic Acid Derivative () : Likely exhibits improved renal clearance due to ionizable groups, making it a candidate for prodrug development .
Physicochemical Properties
  • Solubility: The amino and hydroxyl groups in the target compound enhance water solubility compared to alkylated derivatives (e.g., ).
  • Stability : Methyl groups generally improve oxidative stability compared to ethyl or unsaturated analogs.
  • Crystallinity : Ionic liquid-mediated syntheses () yield high-purity crystals, advantageous for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.